molecular formula C16H12BrNO B170476 3-Bromo-5-(naphthalen-2-ylmethoxy)pyridine CAS No. 1245644-34-1

3-Bromo-5-(naphthalen-2-ylmethoxy)pyridine

Cat. No.: B170476
CAS No.: 1245644-34-1
M. Wt: 314.18 g/mol
InChI Key: BXWWJDQQKOKTKX-UHFFFAOYSA-N
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Description

Significance of Heterocyclic-Aromatic Ether Hybrids in Modern Chemical Research

Heterocyclic compounds, particularly those containing nitrogen like pyridine (B92270), are prevalent in a vast array of biologically active molecules and functional materials. chemicalbook.comthermofisher.com The pyridine ring, for instance, is a key structural component in numerous pharmaceuticals and agrochemicals. nih.gov Aromatic hydrocarbons, such as naphthalene (B1677914), offer a rigid, electron-rich scaffold that is integral to the development of organic electronic materials, fluorescent probes, and medicinal agents. nih.gov

Rationale for Investigating 3-Bromo-5-(naphthalen-2-ylmethoxy)pyridine within the Context of Organic Synthesis and Chemical Space

The specific compound, This compound , presents a compelling case for investigation. The pyridine ring is substituted with a bromine atom, a versatile functional group that can be readily modified through various cross-coupling reactions, such as the Suzuki-Miyaura coupling, opening avenues for further molecular diversification. aobchem.comchemicalbook.com The presence of the naphthalene moiety introduces a large, aromatic surface area, which can facilitate π-π stacking interactions, a key consideration in the design of materials with specific electronic or self-assembly properties.

The exploration of this compound contributes to the expansion of the accessible chemical space, providing a novel scaffold for the development of new pharmaceuticals and functional materials. Its unique three-dimensional structure, arising from the ether linkage between the planar pyridine and naphthalene rings, offers a distinct topology for interaction with biological targets or for the construction of supramolecular assemblies.

Overview of Research Scope and Objectives for this compound

This article aims to provide a focused overview of This compound . The primary objectives are to:

Present the key physicochemical properties of the compound.

Outline a plausible synthetic route for its preparation based on established organic chemistry principles.

Discuss its potential as a versatile building block in organic synthesis, particularly for the creation of more complex molecular architectures.

Due to the limited specific research available on this exact compound, this article will draw upon data from closely related structures and general synthetic methodologies to provide a comprehensive and scientifically grounded perspective.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-(naphthalen-2-ylmethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO/c17-15-8-16(10-18-9-15)19-11-12-5-6-13-3-1-2-4-14(13)7-12/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXWWJDQQKOKTKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)COC3=CC(=CN=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00599762
Record name 3-Bromo-5-[(naphthalen-2-yl)methoxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245644-34-1
Record name 3-Bromo-5-[(naphthalen-2-yl)methoxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Physicochemical Properties

The fundamental properties of 3-Bromo-5-(naphthalen-2-ylmethoxy)pyridine are crucial for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
CAS Number 1245644-34-1 orgsyn.org
Molecular Formula C16H12BrNO orgsyn.org
Molecular Weight 314.18 g/mol Calculated

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 3 Bromo 5 Naphthalen 2 Ylmethoxy Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete picture of the atomic connectivity and spatial arrangement within 3-Bromo-5-(naphthalen-2-ylmethoxy)pyridine can be constructed.

¹H NMR Analysis: Proton Environment and Spin-Spin Coupling Patterns

The ¹H NMR spectrum of this compound provides critical information about the chemical environment of each proton, their multiplicity, and their proximity to neighboring protons. The expected chemical shifts (δ) in parts per million (ppm) are predicted based on the electronic effects of the substituents on the pyridine (B92270) and naphthalene (B1677914) rings.

The pyridine protons (H-2, H-4, and H-6) are expected to appear in the downfield region due to the deshielding effect of the electronegative nitrogen atom and the bromine substituent. The protons of the naphthalene ring will resonate in the aromatic region, with their specific shifts influenced by the methoxy (B1213986) bridge. The benzylic protons of the -OCH₂- group will likely appear as a singlet, shifted downfield due to the adjacent oxygen and naphthalene ring.

A detailed prediction of the ¹H NMR spectrum is presented in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2 (Pyridine)8.30 - 8.40d~2.5
H-4 (Pyridine)7.50 - 7.60t~2.5
H-6 (Pyridine)8.45 - 8.55d~2.5
-OCH₂-5.20 - 5.30s-
H-1' (Naphthalene)7.90 - 8.00d~8.5
H-3' (Naphthalene)7.55 - 7.65s-
H-4' (Naphthalene)7.85 - 7.95d~8.5
H-5'/H-8' (Naphthalene)7.80 - 7.90m-
H-6'/H-7' (Naphthalene)7.45 - 7.55m-

Note: Predicted values are based on analogous structures and may vary from experimental data.

¹³C NMR Analysis: Carbon Framework Elucidation

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.

The carbon atoms of the pyridine ring will be observed in the aromatic region, with C-3 and C-5 being significantly affected by the bromine and ether linkage, respectively. The carbon attached to the bromine (C-3) is expected to be shielded, while C-5, attached to the oxygen, will be deshielded. The carbons of the naphthalene ring will also appear in the aromatic region, and the benzylic carbon of the -OCH₂- group will be found in the aliphatic region but shifted downfield.

A predicted assignment of the ¹³C NMR signals is provided in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (Pyridine)148 - 150
C-3 (Pyridine)118 - 120
C-4 (Pyridine)125 - 127
C-5 (Pyridine)155 - 157
C-6 (Pyridine)145 - 147
-OCH₂-70 - 72
C-1' (Naphthalene)128 - 130
C-2' (Naphthalene)133 - 135
C-3' (Naphthalene)126 - 128
C-4' (Naphthalene)127 - 129
C-4a' (Naphthalene)132 - 134
C-5' (Naphthalene)126 - 128
C-6' (Naphthalene)127 - 129
C-7' (Naphthalene)126 - 128
C-8' (Naphthalene)128 - 130
C-8a' (Naphthalene)133 - 135

Note: Predicted values are based on analogous structures and may vary from experimental data.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To unambiguously assign all proton and carbon signals and to confirm the proposed structure, a suite of two-dimensional NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the spin-spin coupling network between protons. For instance, correlations would be expected between the pyridine protons H-2, H-4, and H-6, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations would be expected between the benzylic protons (-OCH₂-) and the pyridine carbon C-5, as well as the naphthalene carbon C-2', providing unequivocal evidence for the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY correlations between the benzylic protons and the protons on both the pyridine and naphthalene rings would help to determine the preferred conformation of the molecule.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight of a compound and for gaining insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule, which serves as a powerful confirmation of the chemical formula. For this compound (C₁₆H₁₂BrNO), the expected exact mass can be calculated. The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a distinctive feature in the mass spectrum.

Table 3: Predicted HRMS Data for this compound

IonCalculated Exact Mass (m/z)
[C₁₆H₁₂⁷⁹BrNO]⁺313.0102
[C₁₆H₁₂⁸¹BrNO]⁺315.0082

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (in this case, the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The analysis of the resulting fragment ions provides valuable information about the connectivity of the molecule.

The fragmentation of this compound is expected to proceed through several key pathways. A primary fragmentation would likely be the cleavage of the benzylic C-O bond, leading to the formation of a stable naphthylmethyl cation and a bromo-hydroxypyridine radical cation, or vice versa. Further fragmentation of the pyridine and naphthalene ring systems would also be observed.

Table 4: Predicted Key MS/MS Fragmentation Pathways for this compound

Precursor Ion (m/z)Key Fragment Ions (m/z)Proposed Fragment Structure
313/315141[C₁₁H₉]⁺ (Naphthylmethyl cation)
313/315172/174[C₅H₃BrNO]⁺ (3-Bromo-5-pyridinol cation)
141115[C₉H₇]⁺ (Loss of C₂H₂)
172/17493/95[C₄H₂BrN]⁺ (Loss of CO)

Note: The fragmentation pathways are predictive and would require experimental verification.

By integrating the detailed information obtained from this array of advanced spectroscopic and analytical techniques, the chemical structure of this compound can be elucidated with a high degree of confidence.

Infrared (IR) Spectroscopy for Identification of Key Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different types of bonds and functional groups absorb at characteristic frequencies, producing a unique spectral fingerprint.

The spectrum can be divided into two main regions: the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–400 cm⁻¹). The functional group region is particularly useful for identifying characteristic groups. For instance, the C-H stretching vibrations of the aromatic rings (pyridine and naphthalene) would be expected to appear in the range of 3100–3000 cm⁻¹. The aliphatic C-H stretching of the methylene (B1212753) bridge (-CH₂-) in the methoxy group would likely be observed between 3000 and 2850 cm⁻¹.

A crucial indicator of the ether linkage (C-O-C) would be the strong C-O stretching vibrations, which typically appear in the 1260–1000 cm⁻¹ region. The C-Br stretching vibration is expected to be found in the lower frequency fingerprint region, generally between 600 and 500 cm⁻¹. The fingerprint region itself, while complex due to the multitude of bending and stretching vibrations, provides a unique pattern that can be used for definitive identification when compared against a known standard.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Aliphatic C-H (-CH₂-)Stretching3000 - 2850
C=C and C=N (Aromatic Rings)Stretching1600 - 1450
C-O (Ether)Asymmetric Stretching~1250
C-O (Ether)Symmetric Stretching~1050
C-BrStretching600 - 500

Note: The data in this table is predictive and based on characteristic vibrational frequencies of the constituent functional groups. Experimental verification is required for confirmation.

X-ray Crystallography for Definitive Solid-State Structure and Conformational Analysis

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is then mathematically analyzed to generate a detailed model of the electron density, from which the precise positions of the atoms in the crystal lattice can be determined.

Should a suitable single crystal of this compound be grown, X-ray crystallography could provide a wealth of information. This includes not only the confirmation of the covalent bonding framework but also crucial details about the molecule's conformation, such as the dihedral angles between the pyridine and naphthalene rings and the geometry of the methoxy bridge. Furthermore, the analysis would reveal the packing of the molecules in the crystal lattice, highlighting any intermolecular interactions such as π-π stacking or halogen bonding that might influence the solid-state properties of the compound.

As of the latest literature surveys, a crystal structure for this compound has not been reported in publicly accessible crystallographic databases. The determination of its crystal structure would be a valuable contribution to the chemical sciences, providing a definitive reference for its solid-state conformation and enabling more accurate computational modeling and structure-property relationship studies.

Table 2: Hypothetical X-ray Crystallography Data for this compound

Parameter Description Hypothetical Value
Crystal SystemThe symmetry of the unit cell.e.g., Monoclinic
Space GroupThe symmetry operations of the crystal.e.g., P2₁/c
a, b, c (Å)The dimensions of the unit cell.To be determined
α, β, γ (°)The angles of the unit cell.To be determined
V (ų)The volume of the unit cell.To be determined
ZThe number of molecules in the unit cell.To be determined
Bond Lengths (Å)Precise distances between bonded atoms.To be determined
Bond Angles (°)Angles between adjacent bonds.To be determined
Dihedral Angles (°)Torsional angles defining conformation.To be determined

Note: The information in this table is purely illustrative of the data that would be obtained from an X-ray crystallographic analysis. The actual values can only be determined through experimental investigation.

Computational Chemistry and Theoretical Investigations of 3 Bromo 5 Naphthalen 2 Ylmethoxy Pyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in elucidating the electronic properties and predicting the reactivity of molecules.

Density Functional Theory (DFT) Studies on Ground State Properties and Molecular Orbitals

A DFT study of 3-Bromo-5-(naphthalen-2-ylmethoxy)pyridine would typically involve geometry optimization to find the lowest energy structure. From this, properties such as the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would be calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Data Table: Hypothetical DFT-Calculated Properties

Parameter Hypothetical Value
HOMO Energy Data not available
LUMO Energy Data not available
HOMO-LUMO Gap Data not available

| Dipole Moment | Data not available |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can predict spectroscopic data, which serves as a powerful tool for confirming the structure of a synthesized compound. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies would be compared against experimental spectra.

Data Table: Hypothetical Predicted Spectroscopic Data

Parameter Hypothetical Value
¹H NMR Chemical Shifts (ppm) Data not available
¹³C NMR Chemical Shifts (ppm) Data not available

| Key IR Vibrational Frequencies (cm⁻¹) | Data not available |

Conformational Analysis and Energy Landscapes of this compound

The ether linkage in this compound allows for rotational freedom, leading to various possible conformations. A computational conformational analysis would identify the most stable conformers and the energy barriers for rotation around the key dihedral angles. This information is vital for understanding how the molecule might interact with biological targets or other reagents.

Data Table: Hypothetical Conformational Analysis Results

Conformer Relative Energy (kcal/mol) Key Dihedral Angle(s) (°)
Global Minimum Data not available Data not available
Local Minimum 1 Data not available Data not available

| Local Minimum 2 | Data not available | Data not available |

Reaction Pathway Analysis for Key Synthetic Transformations

Theoretical analysis can be applied to understand the mechanisms of chemical reactions. For a molecule like this compound, this could involve studying the transition states and reaction energies for its synthesis, for instance, via a Williamson ether synthesis or a Suzuki cross-coupling reaction at the bromine position. Such studies provide insights into reaction feasibility, kinetics, and potential byproducts.

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Center

The bromine atom at the C-3 position of the pyridine (B92270) ring is a key handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. This section details the application of several prominent cross-coupling methodologies.

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. For this compound, this reaction allows for the introduction of a wide range of aryl and vinyl substituents at the 3-position of the pyridine ring.

The general reaction mechanism proceeds through a catalytic cycle involving the oxidative addition of the bromopyridine to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. For instance, the coupling of bromopyridines with arylboronic acids often employs catalysts like Pd(PPh₃)₄ or a combination of a palladium precursor such as Pd(OAc)₂ with a phosphine (B1218219) ligand. The reactivity order for the halide leaving group is generally I > Br > Cl, making the bromo substituent in the title compound well-suited for this transformation.

A representative, though not specific to the title compound, Suzuki-Miyaura coupling of a bromopyridine derivative is the reaction of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids, which has been shown to proceed in moderate to good yields.

Table 1: Representative Suzuki-Miyaura Coupling Conditions

ParameterTypical Conditions
Catalyst Pd(PPh₃)₄, [Pd(OAc)₂ + Ligand]
Ligand Phosphine-based (e.g., PPh₃, SPhos, XPhos)
Base K₂CO₃, K₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane, DMF, often with water
Boron Reagent Arylboronic acids, Arylboronic esters

Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds through the palladium-catalyzed reaction of an aryl halide with an amine. This reaction is of significant importance for the synthesis of arylamines, which are prevalent in pharmaceuticals and materials science. For this compound, this would involve the coupling of various primary or secondary amines at the C-3 position.

The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, followed by reductive elimination. The development of sterically hindered and electron-rich phosphine ligands has been critical to the success and broad scope of this reaction, allowing for the coupling of a wide variety of amines under milder conditions. The reaction of 2-bromopyridines with volatile amines has been successfully demonstrated, providing access to a range of secondary and tertiary aminopyridines.

Table 2: Key Components in Buchwald-Hartwig Amination

ComponentRoleExamples
Palladium Precatalyst Source of active Pd(0)Pd₂(dba)₃, Pd(OAc)₂
Ligand Stabilizes Pd, facilitates catalytic cycleBINAP, XPhos, RuPhos
Base Deprotonates the amineNaOt-Bu, K₃PO₄, Cs₂CO₃
Amine Nucleophilic coupling partnerPrimary amines, secondary amines, anilines

Sonogashira Coupling and Other Cross-Coupling Variants

The Sonogashira coupling reaction is a method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. This reaction would allow for the introduction of an alkynyl group at the 3-position of this compound, leading to the formation of conjugated enyne systems. The reaction is generally carried out under mild, basic conditions, often using an amine as both the base and solvent. The development of copper-free Sonogashira protocols has also gained attention to create more environmentally friendly procedures. The Sonogashira coupling has been successfully applied to various bromopyridine derivatives, demonstrating its utility in this class of compounds.

Other palladium-catalyzed cross-coupling reactions, such as the Heck reaction (coupling with alkenes), Stille coupling (using organotin reagents), and Hiyama coupling (using organosilicon reagents), could also be envisioned at the bromine center of the title compound, further expanding its synthetic utility.

Functional Group Interconversions on the Pyridine and Naphthalene (B1677914) Ring Systems

Beyond the transformations at the bromine center, the pyridine and naphthalene rings of this compound offer opportunities for further functionalization.

On the pyridine ring, electrophilic aromatic substitution reactions, such as nitration or halogenation, are generally directed to the positions meta to the nitrogen atom and are influenced by the existing substituents. However, the pyridine ring is generally deactivated towards electrophilic attack compared to benzene. Nucleophilic aromatic substitution is also a possibility, particularly if an activating group is present or under harsh reaction conditions.

The naphthalene ring system is more susceptible to electrophilic substitution than the pyridine ring. The substitution pattern would be directed by the existing ether linkage.

Functional group interconversions of the bromo-substituent itself are also possible. For example, it could potentially be converted to a nitrile via cyanation, or to a thiol.

Reactivity of the Pyridine Nitrogen Atom (e.g., N-oxidation, Lewis basicity, coordination chemistry)

The lone pair of electrons on the nitrogen atom of the pyridine ring confers Lewis basicity to the molecule, allowing it to act as a ligand in coordination chemistry. The electron-withdrawing bromine atom and the electron-donating methoxy (B1213986) group at the 3- and 5-positions, respectively, will modulate this basicity. The pyridine nitrogen can coordinate to a variety of metal centers, influencing the catalytic activity in reactions or forming novel coordination complexes.

The pyridine nitrogen can also be oxidized to form a pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as peracids (e.g., m-CPBA) or hydrogen peroxide. The resulting N-oxide exhibits altered reactivity compared to the parent pyridine. The N-O bond activates the positions ortho and para to the nitrogen for nucleophilic attack, while also modifying the directing effects for electrophilic substitution.

Ether Cleavage Reactions and Strategies for Accessing Related Derivatives

The naphthalen-2-ylmethoxy group serves as a protecting group for the hydroxyl functionality at the 5-position of the pyridine ring. The cleavage of this ether bond would yield 3-bromo-5-hydroxypyridine (B18002), a valuable intermediate for the synthesis of other derivatives.

Conclusion

Retrosynthetic Analysis of this compound

A retrosynthetic analysis of this compound identifies the ether linkage as the most logical point for disconnection. This approach is based on the well-established Williamson ether synthesis, a reliable method for forming ether bonds. umn.eduwikipedia.org The cleavage of the C-O bond between the pyridine ring and the methoxy (B1213986) bridge leads to two key precursors: a nucleophilic 3-bromo-5-hydroxypyridine (B18002) and an electrophilic 2-(halomethyl)naphthalene.

The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide in an SN2 reaction. wikipedia.orgorganicchemistrytutor.com In this case, the alkoxide would be formed by deprotonating the hydroxyl group of 3-bromo-5-hydroxypyridine. This alkoxide then acts as a nucleophile, attacking the electrophilic carbon of the naphthalene derivative. wikipedia.org

Key Precursors Identified:

Nucleophile: 3-Bromo-5-hydroxypyridine

Electrophile: 2-(Halomethyl)naphthalene (e.g., 2-(bromomethyl)naphthalene (B188764) or 2-(chloromethyl)naphthalene)

Precursor Synthesis

Synthesis of 3-Bromopyridine (B30812) Scaffolds

The synthesis of the 3-bromopyridine scaffold is a critical step. Various methods can be employed to obtain this intermediate, which is a key building block in the production of pharmaceuticals and agrochemicals. chemimpex.com

Direct bromination of pyridine is a challenging process due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic substitution. acs.org The reaction requires harsh conditions, such as high temperatures and the use of fuming sulfuric acid, and often results in a mixture of products with low yields. acs.orgresearchgate.net While electrophilic substitution on pyridine favors the 3-position, the difficulty of the reaction makes alternative routes more practical. researchgate.net

However, the presence of an activating group, like a hydroxyl group, can facilitate direct bromination. pipzine-chem.com The hydroxyl and bromine atoms in 3-bromo-5-hydroxypyridine offer diverse reactivity for further chemical transformations. chemicalbook.comguidechem.com

A more dependable method for synthesizing 3-bromopyridines is the Sandmeyer reaction, which starts with an aminopyridine. google.comwikipedia.org This reaction converts an aryl amine to an aryl halide through the formation of a diazonium salt intermediate. nih.govbyjus.com The process generally provides good yields and high regioselectivity. wikipedia.org

The synthesis of 3-bromopyridine from 3-aminopyridine (B143674) involves two main steps: byjus.com

Diazotization: 3-Aminopyridine is treated with nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid like hydrobromic acid) at low temperatures to form a diazonium salt. orgsyn.orgmasterorganicchemistry.com

Sandmeyer Reaction: The diazonium salt is then reacted with a copper(I) bromide (CuBr) solution, which catalyzes the replacement of the diazonium group with a bromide ion to yield 3-bromopyridine. wikipedia.orgmasterorganicchemistry.com

This methodology can be adapted to produce 3-bromo-5-hydroxypyridine by starting with 3-amino-5-hydroxypyridine.

Synthesis of Naphthalene-2-ylmethanol and Related Electrophilic Derivatives

The synthesis of the electrophilic precursor, naphthalene-2-ylmethanol, is also a crucial step. Naphthalene derivatives are important in the development of pharmaceuticals and organic materials.

Naphthalene-2-ylmethanol can be prepared through the reduction of 2-naphthaldehyde (B31174) or a derivative of 2-naphthoic acid.

From 2-Naphthaldehyde: The reduction of 2-naphthaldehyde to naphthalene-2-ylmethanol can be achieved with high efficiency using reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcohol-based solvent or lithium aluminum hydride (LiAlH₄) in an ether-based solvent.

From 2-Naphthoic Acid or its Esters: The reduction of 2-naphthoic acid or its esters requires a more potent reducing agent. Lithium aluminum hydride (LiAlH₄) is commonly used for this conversion.

Once naphthalene-2-ylmethanol is synthesized, it can be transformed into a more reactive electrophile, such as 2-(bromomethyl)naphthalene, by reacting it with a halogenating agent like phosphorus tribromide (PBr₃).

An in-depth analysis of the synthetic pathways leading to this compound reveals a multi-step process reliant on precise control of reaction conditions to achieve the desired product. The synthesis fundamentally involves the formation of a key ether linkage between a substituted pyridine ring and a naphthalene moiety. This article focuses exclusively on the chemical strategies and methodologies for the synthesis of this specific compound.

Role in Advanced Chemical Synthesis and Materials Science Research

A Versatile Building Block for Complex Molecular Architectures

The presence of a bromine atom on the pyridine (B92270) ring of 3-Bromo-5-(naphthalen-2-ylmethoxy)pyridine makes it an excellent substrate for a variety of cross-coupling reactions. These reactions are fundamental tools in modern organic chemistry, allowing for the precise formation of carbon-carbon and carbon-heteroatom bonds. This reactivity enables chemists to use this compound as a versatile building block to construct more intricate and functionally diverse molecular architectures.

Key to its utility is the ability to participate in well-established palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Sonogashira couplings. In these reactions, the bromine atom can be readily substituted with a wide range of organic groups, including aryl, alkyl, and alkynyl fragments. This allows for the systematic extension of the molecular framework, leading to the synthesis of novel compounds with tailored properties. The naphthalene (B1677914) group, while largely unreactive under these conditions, imparts significant steric and electronic influence on the molecule, which can be exploited to control the regioselectivity and stereoselectivity of subsequent chemical transformations.

The pyridine nitrogen atom also offers a site for further functionalization, such as N-alkylation or coordination to metal centers, adding another layer of versatility to this building block. The ability to perform selective modifications at both the bromine and nitrogen positions makes this compound a highly valuable precursor for the synthesis of complex natural products, pharmaceutical intermediates, and novel organic materials.

Table 1: Representative Cross-Coupling Reactions Utilizing Bromo-Pyridine Scaffolds

Reaction Name Catalyst Coupling Partner Resulting Bond
Suzuki CouplingPd(PPh₃)₄Arylboronic acidC-C (Aryl-Aryl)
Stille CouplingPd(PPh₃)₄OrganostannaneC-C (Aryl-Alkyl/Aryl)
Sonogashira CouplingPd(PPh₃)₂, CuITerminal alkyneC-C (Aryl-Alkynyl)
Buchwald-Hartwig AminationPd₂(dba)₃AmineC-N (Aryl-Amine)

This table illustrates common cross-coupling reactions applicable to bromo-pyridine derivatives, highlighting the versatility of this compound as a synthetic building block.

Exploration in Novel Luminescent and Optoelectronic Materials

The naphthalen-2-ylmethoxy group in this compound is a key determinant of its photophysical properties. Naphthalene is a well-known fluorophore, meaning it can absorb light at a specific wavelength and re-emit it at a longer wavelength. This inherent luminescence makes the parent compound and its derivatives attractive candidates for the development of novel luminescent and optoelectronic materials.

Researchers are exploring how the electronic communication between the naphthalene moiety and the pyridine ring can be modulated to fine-tune the emission color and quantum yield. By strategically modifying the pyridine core through the cross-coupling reactions mentioned earlier, it is possible to create a library of compounds with a range of photophysical properties. For instance, attaching electron-donating or electron-withdrawing groups to the pyridine ring can alter the energy levels of the molecule's frontier molecular orbitals, leading to shifts in the absorption and emission spectra.

These tailored luminescent molecules could find applications in various optoelectronic devices, such as organic light-emitting diodes (OLEDs), fluorescent sensors, and bio-imaging agents. The ability to synthetically control the photophysical properties of these materials is a significant advantage in designing next-generation technologies.

Table 2: Potential Photophysical Properties of Naphthalene-Pyridine Derivatives

Substituent on Pyridine Ring Expected Effect on Emission Potential Application
Electron-Donating Group (e.g., -OCH₃)Red-shift (longer wavelength)Red-emitting OLEDs
Electron-Withdrawing Group (e.g., -CN)Blue-shift (shorter wavelength)Blue-emitting OLEDs
Heavy Atom (e.g., Iodine)Enhanced phosphorescenceTriplet emitters for OLEDs
Biomolecule ConjugateTargeted fluorescenceBio-imaging

This table provides a hypothetical overview of how modifying the pyridine ring of a naphthalene-containing scaffold could influence its luminescent properties and potential applications.

Precursor for Molecular Probes and Chemical Tools

The dual functionality of this compound—a reactive site for bioconjugation and an intrinsic fluorescent reporter—makes it an excellent precursor for the development of molecular probes and chemical tools for fundamental research. The bromine atom can be utilized to covalently attach the molecule to a variety of biological targets, such as proteins or nucleic acids, through established bioconjugation chemistries.

Once attached, the naphthalene moiety can serve as a fluorescent label, allowing researchers to visualize and track the movement and interactions of the target biomolecule within a cellular environment. The sensitivity of the naphthalene fluorescence to its local environment can also be exploited to design "turn-on" or ratiometric probes that signal changes in pH, polarity, or the presence of specific analytes.

Furthermore, the pyridine nitrogen can be used to chelate metal ions, opening up the possibility of creating metal-based sensors or imaging agents. The combination of a versatile chemical handle, a robust fluorophore, and a metal-coordinating site within a single, relatively compact molecule makes this compound a powerful platform for the design of sophisticated chemical tools to interrogate complex biological systems.

Future Perspectives and Emerging Research Directions for 3 Bromo 5 Naphthalen 2 Ylmethoxy Pyridine

Development of Novel and Sustainable Synthetic Routes, Including Flow Chemistry Approaches

The classical synthesis of 3-Bromo-5-(naphthalen-2-ylmethoxy)pyridine would likely proceed via a Williamson ether synthesis. This well-established reaction involves the coupling of an alkoxide with an organohalide. researchgate.netmasterorganicchemistry.comwikipedia.orgcapes.gov.br In this case, 3-bromo-5-hydroxypyridine (B18002) would be deprotonated with a suitable base to form the corresponding pyridoxide, which would then react with 2-(bromomethyl)naphthalene (B188764) in an SN2 reaction. youtube.comlibretexts.org

Table 1: Proposed Williamson Ether Synthesis for this compound

StepReactantsReagentsSolventConditionsProduct
13-Bromo-5-hydroxypyridineSodium Hydride (NaH)Anhydrous Dimethylformamide (DMF)Room TemperatureSodium 3-bromo-5-pyridoxide
2Sodium 3-bromo-5-pyridoxide, 2-(Bromomethyl)naphthalene-Anhydrous Dimethylformamide (DMF)Elevated Temperature (e.g., 80-100 °C)This compound

While reliable, traditional batch synthesis methods often present challenges in terms of scalability, safety, and sustainability. benthamdirect.com Future research will undoubtedly focus on developing greener and more efficient synthetic protocols. benthamdirect.comnumberanalytics.comresearchgate.net This includes the use of more environmentally benign solvents, recyclable catalysts, and energy-efficient methods like microwave-assisted synthesis. benthamdirect.combenthamscience.com

A particularly promising avenue is the adoption of flow chemistry . springerprofessional.de Continuous flow processes offer numerous advantages over batch reactions, including enhanced heat and mass transfer, improved safety profiles for handling reactive intermediates, and the potential for seamless integration with in-line purification and analysis. springerprofessional.descitechdaily.com For the synthesis of this compound, a flow chemistry approach could involve pumping a solution of the sodium 3-bromo-5-pyridoxide and 2-(bromomethyl)naphthalene through a heated reactor coil. This would allow for precise control over reaction time and temperature, potentially leading to higher yields and purity in a shorter timeframe compared to batch processing. researchgate.net The development of such a continuous flow method would represent a significant step towards a more sustainable and scalable production of this compound and its derivatives. numberanalytics.com

High-Throughput Screening for Undiscovered Chemical Reactivity and Catalytic Transformations

The bromine atom on the pyridine (B92270) ring of this compound serves as a versatile handle for a wide array of cross-coupling reactions. High-throughput screening (HTS) offers a powerful tool to rapidly explore a vast chemical space and identify novel reactivity and catalytic transformations for this scaffold. nih.govnih.gov HTS platforms allow for the parallel execution of hundreds or even thousands of reactions in miniaturized formats, such as 96-well or 1536-well plates. nih.govspringernature.com

For this compound, HTS could be employed to:

Discover new catalytic systems for C-C, C-N, and C-O bond formation. By screening a diverse library of palladium, nickel, or copper catalysts and ligands, novel conditions for reactions like Suzuki, mdpi.com Buchwald-Hartwig, and other cross-coupling reactions could be identified. springernature.comrsc.org This could lead to the synthesis of a wide range of analogues with diverse functionalities at the 3-position of the pyridine ring.

Optimize reaction conditions for known transformations. HTS can be used to rapidly screen various parameters such as temperature, solvent, base, and catalyst loading to find the optimal conditions for a specific reaction, leading to improved yields and reduced side products. springernature.com

Uncover entirely new chemical reactivity. By exposing the parent compound to a diverse set of reagents and catalysts, unexpected and potentially valuable transformations could be discovered. nih.gov For instance, novel catalytic systems might enable selective C-H activation at other positions on the pyridine or naphthalene (B1677914) rings.

Table 2: Potential High-Throughput Screening Campaigns for this compound

HTS CampaignVariables to ScreenPotential Outcome
Suzuki CouplingPalladium catalysts, ligands, bases, solventsDiverse library of 3-aryl-5-(naphthalen-2-ylmethoxy)pyridines
Buchwald-Hartwig AminationPalladium/Nickel catalysts, ligands, amine coupling partnersLibrary of 3-amino-5-(naphthalen-2-ylmethoxy)pyridine derivatives
Etherification/ThioetherificationCopper/Palladium catalysts, alcohols/thiols, basesNovel ether and thioether analogues
Novel Reactivity DiscoveryBroad range of transition metal catalysts, oxidants, reductantsIdentification of unforeseen C-H functionalization or ring transformation reactions

The data generated from these HTS campaigns can be vast and complex, often necessitating the use of machine learning algorithms to identify trends and predict optimal reaction conditions. chemrxiv.orgrsc.org

Integration into Automated Synthesis Platforms for Rapid Analogue Generation

For this compound, integration into an automated synthesis platform would allow for the systematic and rapid creation of a library of analogues. vapourtec.comacs.org A typical workflow might involve:

In Silico Design: A library of virtual analogues is designed by varying the substituents on the pyridine and naphthalene rings.

Automated Synthesis Planning: Software determines the optimal synthetic routes to these analogues based on known chemical reactions. mit.edu

Robotic Execution: A robotic platform, such as the 'Chemputer' or similar systems, would automatically perform the planned synthetic steps. scitechdaily.comphysicsworld.com This could involve a series of cross-coupling reactions starting from this compound or its precursors.

Integrated Purification and Analysis: The crude products from the automated synthesis are then automatically purified (e.g., by HPLC) and analyzed (e.g., by LC-MS and NMR) to confirm their identity and purity.

Data Collection and Iteration: The experimental data is fed back into the system to refine future synthetic plans and guide the design of the next generation of analogues. news-medical.net

This automated approach would enable the exploration of the structure-activity relationship (SAR) of this compound class in a fraction of the time required by traditional manual synthesis. nih.gov The ability to rapidly generate and test a diverse set of analogues is crucial for identifying lead compounds with improved potency, selectivity, and pharmacokinetic properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-5-(naphthalen-2-ylmethoxy)pyridine, and how can reaction conditions be optimized for yield?

  • Methodology : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira) are effective for introducing substituents to the pyridine core. For example, Akram et al. (2018) synthesized analogous bromopyridine derivatives using PdCl₂(PPh₃)₂ under reflux with triethylamine as a base . Reaction optimization should focus on temperature, catalyst loading, and solvent polarity. Monitoring via TLC or HPLC ensures intermediate stability.

Q. How can researchers purify and characterize this compound to confirm structural integrity?

  • Methodology : Column chromatography with silica gel (hexane/ethyl acetate gradients) is standard for purification. Structural confirmation requires NMR (¹H/¹³C), FT-IR, and high-resolution mass spectrometry (HRMS). Akram et al. (2018) validated their bromopyridine derivatives using single-crystal XRD to resolve bond lengths and angles unambiguously .

Q. What spectroscopic techniques are critical for analyzing electronic transitions in this compound?

  • Methodology : UV-Vis spectroscopy identifies π→π* and n→π* transitions, while fluorescence spectroscopy probes emissive properties. For example, Akram et al. (2018) correlated experimental UV-Vis spectra with time-dependent density functional theory (TD-DFT) calculations to assign electronic transitions .

Advanced Research Questions

Q. How do steric and electronic effects of the naphthalenylmethoxy group influence reactivity in cross-coupling reactions?

  • Methodology : Computational modeling (e.g., DFT) assesses steric hindrance and electron density distribution. The naphthalene group may slow coupling kinetics due to steric bulk, requiring higher catalyst loading or elevated temperatures. Compare reaction rates with smaller substituents (e.g., methoxy vs. naphthalenylmethoxy) to isolate effects .

Q. What strategies resolve contradictions between experimental and computational data (e.g., bond lengths vs. DFT predictions)?

  • Methodology : Discrepancies often arise from approximations in computational methods (e.g., basis set selection). Re-optimize DFT parameters (e.g., B3LYP/6-311++G(d,p)) and validate against high-quality XRD data. Akram et al. (2018) achieved <0.01 Å deviation between XRD and DFT bond lengths .

Q. How can nonlinear optical (NLO) properties be evaluated for this compound?

  • Methodology : Use hyper-Rayleigh scattering (HRS) or electric-field-induced second-harmonic generation (EFISH) to measure first hyperpolarizability (β). Akram et al. (2018) linked NLO activity to charge transfer between the electron-deficient pyridine ring and electron-rich naphthalene group, supported by DFT-derived polarizability tensors .

Q. What in silico approaches predict biological activity (e.g., kinase inhibition) for this compound?

  • Methodology : Molecular docking (AutoDock/Vina) against protein targets (e.g., kinases) identifies binding affinities. Pair with molecular dynamics (MD) simulations to assess stability. Akram et al. (2018) used docking scores to prioritize derivatives for in vitro testing .

Key Considerations

  • Synthetic Reproducibility : Ensure anhydrous conditions for Pd-catalyzed reactions to prevent catalyst deactivation .
  • Data Validation : Cross-reference XRD with computational models to confirm stereoelectronic effects .
  • Biological Assays : Use positive controls (e.g., doxorubicin for cytotoxicity) to contextualize activity data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.